molecular formula C8H7FN2O B2569987 4-Amino-5-fluoro-2-methoxybenzonitrile CAS No. 247071-37-0

4-Amino-5-fluoro-2-methoxybenzonitrile

Cat. No. B2569987
CAS RN: 247071-37-0
M. Wt: 166.155
InChI Key: NTDRONIICFXXIB-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-2-methoxybenzonitrile is a chemical compound with the CAS Number 1441723-24-5 . It has a molecular weight of 166.15 . The IUPAC name for this compound is 4-amino-2-fluoro-5-methoxybenzonitrile .


Synthesis Analysis

The synthesis of 4-Amino-5-fluoro-2-methoxybenzonitrile involves a reaction with 4-bromo-5-fluoro-2-methoxyaniline, zinc cyanide, Pd 2 (dba) 3, and DavePhos in N,N-dimethyl-formamide at 100℃ for 6 hours .


Molecular Structure Analysis

The InChI code for 4-Amino-5-fluoro-2-methoxybenzonitrile is 1S/C8H7FN2O/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3H,11H2,1H3 . The InChI key is PJOVJLSGRCXXOL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Amino-5-fluoro-2-methoxybenzonitrile is a solid at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

  • 4-Amino-5-fluoro-2-methoxybenzonitrile and related compounds have been utilized in synthesizing various novel chemical compounds. For example, a study describes the synthesis of substituted 2-amino-4-quinazolinones, which were created from 2,6-difluoro-4-methoxybenzonitrile. This synthesis involved multiple steps, including substitution, hydrolysis, and condensation reactions, leading to a series of novel o-fluorobenzoic acid derivatives and 2-amino-4-quinazolinone derivatives (Fray et al., 2006).

Antimicrobial Activity

  • Some derivatives of 4-Amino-5-fluoro-2-methoxybenzonitrile have been explored for their antimicrobial properties. A study synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and found that some derivatives showed excellent in vitro antimicrobial activity, demonstrating the potential of these compounds in creating new antimicrobial agents (Puthran et al., 2019).

Drug Synthesis

  • The compound has been involved in the synthesis of specific drugs. For instance, in the synthesis of Gefitinib, an anti-cancer drug, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, a related compound, was used as an intermediate. This demonstrates the compound's role in the pharmaceutical industry, particularly in developing cancer therapies (Jin et al., 2005).

Development of Corrosion Inhibitors

  • Derivatives of 4-Amino-5-fluoro-2-methoxybenzonitrile, such as 2-aminobenzene-1,3-dicarbonitriles, have been studied for their use as corrosion inhibitors. These compounds have shown significant potential in protecting metals like mild steel and aluminum from corrosion, particularly in acidic and alkaline environments. This application is critical in industrial settings where metal corrosion can lead to significant material and financial losses (Verma et al., 2015).

Fluorescent Labeling in Chromatography

  • Fluoro derivatives of benzonitrile, including those related to 4-Amino-5-fluoro-2-methoxybenzonitrile, have been used as fluorescent labeling reagents in high-performance liquid chromatography for amino acids. This application is crucial in biochemical analysis and research, allowing for the sensitive and accurate detection of amino acids (Watanabe & Imai, 1981).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

properties

IUPAC Name

4-amino-5-fluoro-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-8-3-7(11)6(9)2-5(8)4-10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDRONIICFXXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-fluoro-2-methoxybenzonitrile

Synthesis routes and methods

Procedure details

To a mixture of methanol (10.48 mL, 0.25 mol) and anh. tetrahydrofuran (60 mL) was added dropwise a solution of potassium tert-butilate (6.76 g, 0.05 mol) in anh. tetrahydrofuran (52 mL) at 0° C. under nitrogen atmosphere. The mixture was stirred for minutes at room temperature and then 4-amino-2,5-difluorobenzonitrile (4 g, 0.02 mol) was added. The reaction mixture was stirred at 70° C. for 3 hours. The solvent was partially removed and ether was added into the mixture. The organic layer was washed with bicarbonate and brine, dried and filtered. The organic solvent was removed under reduced pressure to give the title compound as a yellow solid (97%), which was used in the next step without further purification.
Quantity
10.48 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium tert-butilate
Quantity
6.76 g
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Yield
97%

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